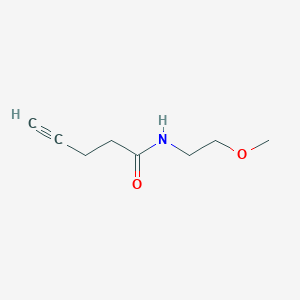
n-(2-Methoxyethyl)pent-4-ynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-(2-Methoxyethyl)pent-4-ynamide: is a member of the ynamide family, characterized by a triple bond directly connected to a nitrogen atom that bears an electron-withdrawing group. Ynamides are known for their unique reactivity and versatility in organic synthesis, making them valuable intermediates in various chemical transformations .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Copper-Catalyzed Coupling: One common method involves the copper-catalyzed coupling of amides with alkynes or their derivatives.
Dichloroacetylene Route: Another method uses dichloroacetylene generated from trichloroethene under mildly basic conditions.
Industrial Production Methods: : Industrial production often employs scalable and cost-effective methods such as the copper-catalyzed coupling due to its efficiency and the availability of starting materials .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Ynamides can undergo oxidation reactions, often leading to the formation of keteniminium ions.
Reduction: Reduction of ynamides can yield various products depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and transition metal oxides.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly employed in substitution reactions.
Major Products
Wissenschaftliche Forschungsanwendungen
Chemistry
- Ynamides are used as building blocks in the synthesis of complex organic molecules due to their versatile reactivity .
Biology and Medicine
- Ynamides have potential applications in drug discovery and development, particularly as intermediates in the synthesis of bioactive compounds .
Industry
Wirkmechanismus
The mechanism of action of n-(2-Methoxyethyl)pent-4-ynamide involves its highly polarized triple bond, which facilitates various chemical transformations. The electron-withdrawing group on the nitrogen atom enhances the reactivity of the triple bond, making it a versatile intermediate in organic synthesis . The compound can participate in nucleophilic addition, cycloaddition, and other reactions, often leading to the formation of complex molecular structures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- n-(2-Hydroxyethyl)pent-4-ynamide
- n-(2-Methoxyethyl)but-3-ynamide
- n-(2-Methoxyethyl)hex-5-ynamide
Uniqueness: : n-(2-Methoxyethyl)pent-4-ynamide stands out due to its specific substitution pattern, which imparts unique reactivity and selectivity in chemical reactions. The presence of the methoxyethyl group enhances its solubility and stability compared to other ynamides .
Eigenschaften
IUPAC Name |
N-(2-methoxyethyl)pent-4-ynamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-3-4-5-8(10)9-6-7-11-2/h1H,4-7H2,2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRQCHMKGPKAJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














